molecular formula C18H14N4O3S B11215013 methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

カタログ番号: B11215013
分子量: 366.4 g/mol
InChIキー: PNJBGJXGUPNBMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core. The thiadiazolo[2,3-b]quinazoline scaffold incorporates a sulfur-containing thiadiazole ring fused to a quinazoline system, distinguishing it from simpler quinazoline derivatives. The benzylamino and methyl ester substituents at positions 2 and 8, respectively, likely influence its physicochemical and biological properties.

特性

分子式

C18H14N4O3S

分子量

366.4 g/mol

IUPAC名

methyl 2-(benzylamino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

InChI

InChI=1S/C18H14N4O3S/c1-25-16(24)12-7-8-13-14(9-12)20-18-22(15(13)23)21-17(26-18)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,21)

InChIキー

PNJBGJXGUPNBMY-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CC=C4

製品の起源

United States

準備方法

Formation of Quinazoline Core

The quinazoline moiety is typically synthesized from anthranilic acid derivatives. Niementowski’s cyclization is a cornerstone method:

  • Step 1 : Anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline.

  • Step 2 : Introduction of a methyl carboxylate group at position 8 is achieved via Friedel-Crafts acylation or esterification. For example, methyl 2,4-dihydroxyquinazoline-8-carboxylate is synthesized using methyl iodide and potassium carbonate in dimethylformamide (DMF).

Thiadiazole Ring Construction

The thiadiazole ring is introduced via cyclization of thiosemicarbazides or thioureas:

  • Step 3 : 2-Aminobenzylamine reacts with thiophosgene or carbon disulfide to form a thiosemicarbazide intermediate.

  • Step 4 : Oxidative cyclization using FeCl₃ or H₂O₂ yields the thiadiazolo[2,3-b]quinazoline scaffold.

Benzylamino Group Incorporation

  • Step 5 : Nucleophilic substitution at position 2 of the thiadiazole ring with benzylamine occurs under basic conditions (e.g., K₂CO₃ in acetonitrile).

Key Data:

Starting MaterialReagents/ConditionsYieldSource
Anthranilic acidFormamide, 125°C, 5 h68%
2-AminobenzylamineThiophosgene, DMF, 0°C, 2 h72%
Methyl 2,4-dihydroxyquinazoline-8-carboxylateBenzylamine, K₂CO₃, acetonitrile, reflux65%

Multi-Component One-Pot Strategies

Convergent Synthesis

This approach minimizes isolation steps by combining quinazoline and thiadiazole precursors in a single pot:

  • Step 1 : 2-Amino-5-mercapto-1,3,4-thiadiazole reacts with 4-chloro-2-methylquinazoline in DMF at 60°C.

  • Step 2 : In situ esterification with methyl chloroformate introduces the carboxylate group.

Click Chemistry Applications

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient coupling:

  • Step 1 : Propargyl-functionalized quinazoline (e.g., 4-(prop-2-yn-1-yloxy)quinazoline) reacts with azido-benzylamine derivatives.

  • Step 2 : Oxidation with H₂O₂ forms the 5-oxo-thiadiazole ring.

Key Data:

ComponentsCatalyst/ConditionsYieldSource
4-Chloro-2-methylquinazoline + 2-amino-5-mercaptothiadiazoleDMF, 60°C, 3 h78%
Propargyl-quinazoline + Benzyl azideCuSO₄, sodium ascorbate, 25°C82%

Green Chemistry Approaches

Solvent Optimization

Bio-based solvents like eucalyptol or water-ethanol mixtures improve sustainability:

  • Step 1 : Anthranilonitrile and benzyl isothiocyanate react in eucalyptol at 80°C to form the quinazoline-thione intermediate.

  • Step 2 : Methylation with dimethyl carbonate (DMC) under microwave irradiation achieves esterification.

Catalytic Methods

  • Step 1 : Tetrabutylammonium hydrogen sulfate (TBAHS) catalyzes the condensation of 2-aminothiadiazole, dimedone, and aldehydes in water.

  • Step 2 : Photocatalytic oxidation using TiO₂ under UV light forms the 5-oxo group.

Key Data:

Solvent/ReagentConditionsYieldSource
Eucalyptol80°C, 12 h70%
Water-ethanol + TBAHS60°C, 6 h75%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Classical CyclizationHigh purity, well-establishedMulti-step, low atom economy60–75%
One-Pot StrategiesReduced steps, time-efficientRequires precise stoichiometry70–85%
Green ChemistryEco-friendly, scalableLonger reaction times65–75%

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 2 and 8 of quinazoline require careful control of temperature and catalysts.

  • Oxidation Sensitivity : The 5-oxo group may degrade under strong acidic conditions; mild oxidants like NaIO₄ are preferred.

  • Purification : Silica gel chromatography often fails due to polar functional groups; recrystallization from ethyl acetate/hexane is recommended .

化学反応の分析

反応の種類

メチル 2-(ベンジルアミノ)-5-オキソ-5H-[1,3,4]チアゾロ[2,3-b]キナゾリン-8-カルボキシレートは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

    酸化: 室温で酢酸中の過酸化水素。

    還元: 0°Cでメタノール中の水素化ホウ素ナトリウム。

    置換: 還流温度でアセトン中のヨウ化ナトリウム。

主な生成物

科学的研究の応用

メチル 2-(ベンジルアミノ)-5-オキソ-5H-[1,3,4]チアゾロ[2,3-b]キナゾリン-8-カルボキシレートは、いくつかの科学研究における応用があります。

作用機序

類似化合物の比較

類似化合物

    1,3,4-チアゾール誘導体: これらの化合物は、チアゾール環を共有し、抗菌活性や抗がん活性などの同様の生物活性を示します。

    キナゾリン誘導体: キナゾリン部分構造を持つ化合物は、抗がん活性と抗炎症活性で知られています。

    トリアゾロチアジアジン誘導体: これらの化合物は、同様の融合環構造を持ち、様々な薬理活性の研究対象となっています。

独自性

メチル 2-(ベンジルアミノ)-5-オキソ-5H-[1,3,4]チアゾロ[2,3-b]キナゾリン-8-カルボキシレートは、チアゾール環とキナゾリン環の特定の組み合わせにより、独特の化学的および生物学的特性をもたらすため、独特です。この独特の構造により、特定の分子標的との標的化された相互作用が可能になり、薬物開発やその他の科学的応用のための有望な候補となっています。

類似化合物との比較

Comparative Data Table

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound Thiadiazolo[2,3-b]quinazoline 2-Benzylamino, 8-methyl ester C19H15N5O3S 417.42 Drug discovery, enzyme inhibition
2-[(2-Methylphenyl)amino]-N-[(4-methylphenyl)methyl]-... Thiadiazolo[2,3-b]quinazoline 2-(2-Methylphenyl)amino, 8-carboxamide C25H21N5O2S 455.5 Structure-activity studies
Methyl 7-nitro-5-oxo-oxazolo[2,3-b]quinazoline-8-carboxylate Oxazolo[2,3-b]quinazoline 7-Nitro, 8-methyl ester C12H8N4O5 312.22 Cytotoxicity screening
5H-Thiazolo[3,2-a]quinazolin-5-one Thiazolo[3,2-a]quinazoline Variable aryl/alkyl groups Varies Varies Antimicrobial agents
Imidazo[4,5-g]quinazoline Imidazo[4,5-g]quinazoline Triaryl substituents Varies Varies Anticancer therapeutics

Key Research Findings

  • Synthetic Flexibility : The target compound’s derivatives can leverage solid-phase synthesis (as seen in thiazoloquinazoline analogs) to introduce diverse substituents, enabling optimization of pharmacokinetic properties .
  • Structural-Activity Relationships (SAR): Substitution at position 2 (benzylamino vs. methylphenylamino) significantly impacts lipophilicity and binding interactions, as observed in CAS 893784-89-9 .

生物活性

Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C25H21N5O3S
  • Molecular Weight : 471.54 g/mol
  • IUPAC Name : 2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Partition Coefficient (logP)3.175
Water Solubility (LogSw)-3.62

Anticancer Properties

Research indicates that methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate exhibits anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Tumor Growth

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Drug-resistant Strains

In a comparative study, methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models.

Case Study: Reduction of Inflammatory Markers

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activities of methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle at the G1/S checkpoint.
  • Cytokine Modulation : It inhibits signaling pathways involved in inflammation (e.g., NF-kB pathway).

Q & A

Q. What established synthetic routes are available for this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including cyclization to form the thiadiazoloquinazoline core and subsequent functionalization. Key intermediates may include:

  • A quinazoline-4-one precursor (e.g., formed via condensation of anthranilic acid derivatives with formamide) .
  • Thiadiazole ring formation using reagents like thiosemicarbazide or phosphorus pentasulfide .
  • Introduction of the benzylamino group via nucleophilic substitution or reductive amination . Methodological Tip: Optimize reaction temperatures (e.g., 80–100°C for cyclization) and use anhydrous solvents (e.g., DMF or THF) to minimize side products .

Q. Which spectroscopic techniques are prioritized for structural characterization?

Key techniques include:

  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • NMR :
  • ¹H NMR: Benzyl protons (δ 7.2–7.5 ppm), methyl ester (δ 3.8–4.0 ppm) .
  • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Considerations

Q. How can synthetic yields be improved during scale-up?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Catalysis : Employ Pd/C or CuI for efficient coupling reactions .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product . Data Note: Yields drop >50% if reaction time exceeds 24 hours due to hydrolysis of the methyl ester .

Q. How should researchers address conflicting NMR data between experimental and computational predictions?

  • Re-examine Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.3–0.5 ppm .
  • Verify Tautomerism : Thiadiazoloquinazoline derivatives may exhibit keto-enol tautomerism, altering spectral profiles .
  • Cross-Validate : Compare with analogous compounds (e.g., ’s 5b.HCl, where benzylamino protons split into multiplets due to restricted rotation) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Analgesic : Acetic acid-induced writhing in mice, with indomethacin as a positive control .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins . Controls: Include vehicle (DMSO <0.1%) and reference drugs (e.g., ciprofloxacin for antimicrobial tests) .

Data Analysis and Computational Guidance

Q. How to resolve contradictions in solubility/stability reports?

  • Systematic Testing :
SolventStability (24h, 25°C)Notes
DMSOStableNo precipitation
WaterHydrolyzes in >6hMonitor via HPLC
  • pH Dependence : The methyl ester hydrolyzes faster at pH >8.0; use buffered solutions (pH 5–7) for storage .

Recommended molecular docking parameters for target interaction studies

  • Software : AutoDock Vina or Schrödinger Suite .
  • Grid Box : Center on catalytic sites (e.g., 20 ų for kinase targets).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .
  • Scoring : Prioritize compounds with hydrogen bonds to key residues (e.g., Asp86 in E. coli DNA gyrase) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。